NC(CC)C(C=C1)=CC=C1O.[H]Cl
. This represents the structure of the molecule in a linear format.
One method for synthesizing 4-(1-Aminopropyl)phenol hydrochloride involves a multi-step process starting with phenol and aminoacetonitrile hydrochloride. [] The reaction proceeds through nitrile acylation in the presence of anhydrous aluminum trichloride, followed by hydrolysis to yield a carbonylated intermediate. Subsequent Raney nickel-catalyzed hydrogenation then produces the final product with an overall yield of 65%. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7